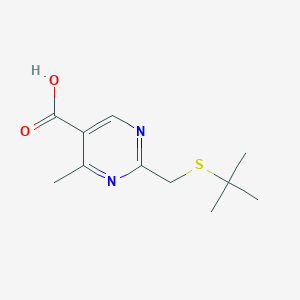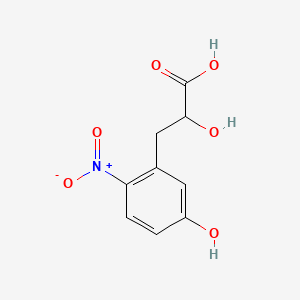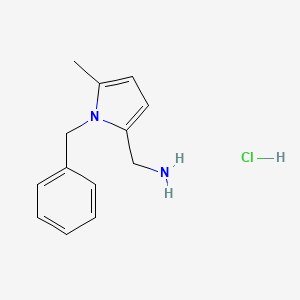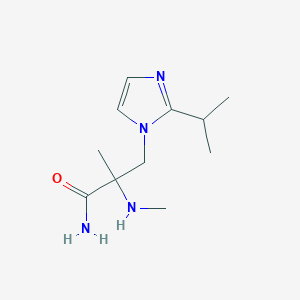
(2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-neopentylpyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-neopentylpyrrolidine-2-carboxylic acid is a complex organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a neopentyl side chain. It is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-neopentylpyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrrolidine ring, introduction of the neopentyl side chain, and attachment of the Fmoc protecting group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various organic solvents, such as dichloromethane and tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-neopentylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
(2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-neopentylpyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a building block and protecting group.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of (2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-neopentylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group provides stability and protection during chemical reactions, while the neopentyl side chain enhances its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar reactivity.
Acetylacetone: Another compound with keto-enol tautomerism and similar chemical behavior.
Diketene: Used in the synthesis of various organic compounds, similar to the role of (2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-neopentylpyrrolidine-2-carboxylic acid in peptide synthesis.
Uniqueness
The uniqueness of this compound lies in its combination of the Fmoc protecting group and the neopentyl side chain, which provide both stability and reactivity. This makes it particularly valuable in peptide synthesis and other applications where precise control over chemical reactions is required.
特性
CAS番号 |
1344158-29-7 |
|---|---|
分子式 |
C25H29NO4 |
分子量 |
407.5 g/mol |
IUPAC名 |
(2S,3S)-3-(2,2-dimethylpropyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C25H29NO4/c1-25(2,3)14-16-12-13-26(22(16)23(27)28)24(29)30-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21-22H,12-15H2,1-3H3,(H,27,28)/t16-,22+/m1/s1 |
InChIキー |
BGXLRBZOMPPGMJ-ZHRRBRCNSA-N |
異性体SMILES |
CC(C)(C)C[C@H]1CCN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
正規SMILES |
CC(C)(C)CC1CCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[2-Fluoro-4-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13534921.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid](/img/structure/B13534929.png)
![2-[2-(1-Methylethoxy)phenyl]pyrrolidine](/img/structure/B13534936.png)
![2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13534938.png)


![1-[(3-Chloro-4-methoxyphenyl)methyl]piperazine](/img/structure/B13534959.png)



